molecular formula C12H14BrN3O B15253651 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine

Cat. No.: B15253651
M. Wt: 296.16 g/mol
InChI Key: GBPLITGVMIJUJY-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a benzyloxyethyl group and a bromine atom

Preparation Methods

The synthesis of 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper compounds .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring and the benzyloxyethyl group, providing a balance of stability and reactivity that is valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

4-bromo-1-(2-phenylmethoxyethyl)pyrazol-3-amine

InChI

InChI=1S/C12H14BrN3O/c13-11-8-16(15-12(11)14)6-7-17-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,14,15)

InChI Key

GBPLITGVMIJUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)Br

Origin of Product

United States

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